molecular formula C12H16N2O2S B14377161 1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one CAS No. 90032-39-6

1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one

Katalognummer: B14377161
CAS-Nummer: 90032-39-6
Molekulargewicht: 252.33 g/mol
InChI-Schlüssel: ZMMMQJYDAACFRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one is an organic compound with a unique structure that combines a methanesulfinyl group, an ethyl chain, a phenyl ring, and an imidazolidinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one typically involves multiple steps, starting with the preparation of the imidazolidinone core. One common method involves the reaction of phenyl isocyanate with ethylenediamine to form the imidazolidinone ring. The methanesulfinyl group can be introduced through the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to its corresponding thioether using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thioether derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets. The methanesulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The phenyl ring and imidazolidinone core may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Mesoridazine: A phenothiazine derivative with a similar methanesulfinyl group.

    Thioridazine: Another phenothiazine with structural similarities.

Uniqueness

1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike mesoridazine and thioridazine, which are primarily used as antipsychotic drugs, this compound has broader applications in scientific research and industry.

Eigenschaften

CAS-Nummer

90032-39-6

Molekularformel

C12H16N2O2S

Molekulargewicht

252.33 g/mol

IUPAC-Name

1-(2-methylsulfinylethyl)-4-phenylimidazolidin-2-one

InChI

InChI=1S/C12H16N2O2S/c1-17(16)8-7-14-9-11(13-12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,13,15)

InChI-Schlüssel

ZMMMQJYDAACFRG-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)CCN1CC(NC1=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.